molecular formula C11H12O B12560290 2-Methylidene-4-phenylbut-3-en-1-ol CAS No. 185410-42-8

2-Methylidene-4-phenylbut-3-en-1-ol

Cat. No.: B12560290
CAS No.: 185410-42-8
M. Wt: 160.21 g/mol
InChI Key: GTAXOMVVESYOHA-UHFFFAOYSA-N
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Description

Contextualization within Olefinic Alcohol Chemistry

2-Methylidene-4-phenylbut-3-en-1-ol belongs to the class of organic compounds known as olefinic alcohols, or alkenols. This classification indicates the presence of at least one carbon-carbon double bond (an olefin) and a hydroxyl (-OH) functional group (an alcohol) within its molecular structure. acs.orgrsc.org Specifically, it is categorized as a primary allylic alcohol. The "primary" designation refers to the hydroxyl group being attached to a carbon atom that is bonded to only one other carbon atom. The term "allylic" signifies that the alcohol is bonded to a carbon atom adjacent to a carbon-carbon double bond. wikipedia.org

The dual functionality of olefinic alcohols makes them versatile intermediates in organic synthesis. rsc.org The alkene group can undergo addition reactions, while the alcohol group can be oxidized or participate in substitution and condensation reactions. rsc.orglibretexts.org This combination of reactive sites allows for the construction of complex molecular frameworks.

Historical Account of its First Reported Synthesis or Discovery

While a singular "discovery" event for this compound is not prominently documented, its synthesis falls within well-established methodologies for creating allylic alcohols. The synthesis of structurally similar compounds provides a historical context for its preparation. For instance, the reduction of α,β-unsaturated ketones is a common route. A parallel synthesis involves the reduction of (E)-4-phenyl-3-buten-2-one using sodium borohydride (B1222165) in ethanol (B145695) to produce the corresponding allylic alcohol, 4-phenyl-3-buten-2-ol. orgsyn.org

Modern synthetic strategies often employ organometallic catalysis. Palladium-catalyzed reactions, for example, are used to form complex alcohols. grafiati.com The synthesis of related structures, like 2-methylidene-4-phenylbut-3-yn-1-ol (B14623276) (an alkynol), involves precursors such as propargyl alcohol and phenylacetylene, highlighting the modular nature of building such molecules. chemsrc.com Furthermore, nickel-catalyzed enantioconvergent cross-coupling methods have been developed to synthesize chiral allylic alcohols from benzylic alcohols and alkenyl electrophiles, showcasing the advanced state of synthetic chemistry in this area. acs.org

Architectural Analysis of Key Functional Groups and Structural Features

The chemical reactivity and physical properties of this compound are dictated by its distinct structural components. The molecule features a conjugated system, where p-orbitals on adjacent atoms overlap, which includes the phenyl ring, the butenyl chain, and the methylidene group.

Functional Group/Structural FeatureDescription
Primary Hydroxyl Group (-CH₂OH) As a primary alcohol, this group is a site for oxidation to form an aldehyde or carboxylic acid. It can also undergo esterification and nucleophilic substitution. Its ability to participate in hydrogen bonding influences the compound's boiling point and solubility. acs.org
Allylic System (C=C-C-OH) The arrangement of the double bond and hydroxyl group on adjacent carbons is known as an allylic alcohol system. This configuration is known for its unique reactivity, including susceptibility to rearrangement and selective oxidation reactions. wikipedia.orgacs.org
Methylidene Group (=CH₂) This terminal, or exocyclic, double bond is a key reactive site, particularly for addition reactions. Its position extends the molecule's conjugated π-system.
Styrenyl Moiety (C₆H₅-CH=CH-) This feature consists of a phenyl group attached to a vinyl group. The extended conjugation with the phenyl ring provides electronic stability and influences the molecule's spectroscopic properties. The phenyl group also introduces significant steric bulk.

Overview of Research Trajectories and Academic Significance

The academic significance of this compound and its structural analogs is rooted in their utility as versatile building blocks in organic synthesis. acs.org Research involving these compounds is often directed toward the creation of more complex, high-value molecules, including those with specific stereochemistry.

Key research areas include:

Asymmetric Synthesis: Allylic alcohols are crucial starting materials for synthesizing enantiomerically pure compounds. Catalytic methods that control the stereochemical outcome of reactions, such as nickel-catalyzed dynamic kinetic cross-electrophile coupling, are a major focus. acs.org These methods provide access to enantioenriched products that are valuable in pharmaceuticals. researchgate.net

Tandem Reactions: The compound is a suitable substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. For example, related allylic alcohols can undergo iridium-catalyzed isomerization followed by a C-Cl bond formation to produce α-chloroketones, which are themselves useful synthetic intermediates. orgsyn.org

Natural Product Synthesis: The structural motif of a substituted butenol (B1619263) is present in numerous natural products. Synthetic chemists utilize compounds like this compound as key intermediates in the total synthesis of these complex targets. rsc.org

Development of Synthetic Methods: The unique reactivity of allylic alcohols continues to inspire the development of novel synthetic transformations. This includes metal-free radical allylations using xanthates, which expands the toolkit for creating carbon-carbon bonds under mild conditions. acs.org

In essence, this compound serves as a model substrate for advancing the frontiers of synthetic organic chemistry, enabling the efficient and selective construction of intricate molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

185410-42-8

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-methylidene-4-phenylbut-3-en-1-ol

InChI

InChI=1S/C11H12O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-8,12H,1,9H2

InChI Key

GTAXOMVVESYOHA-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C=CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Methylidene 4 Phenylbut 3 En 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-methylidene-4-phenylbut-3-en-1-ol reveals several potential disconnection points, offering a roadmap for its synthesis from simpler, commercially available starting materials. The primary strategic disconnections focus on the formation of the carbon-carbon bonds that constitute the butene framework and the installation of the key functional groups.

A primary disconnection can be made at the C2-C3 bond, suggesting a Wittig-type or Horner-Wadsworth-Emmons (HWE) olefination reaction. This approach disconnects the molecule into a three-carbon aldehyde fragment containing the methylidene precursor and a phosphorus ylide derived from cinnamyl alcohol.

Alternatively, a disconnection at the C3-C4 bond points towards a Heck coupling or a Suzuki coupling reaction. This strategy would involve coupling a vinyl halide or boronic acid containing the 2-methylidene-1-ol moiety with a styrene derivative.

A third approach involves disconnecting the C1-C2 bond, which could be formed through the addition of a suitable nucleophile to an α,β-unsaturated aldehyde. This, however, might be less direct for establishing the methylidene group.

Considering these possibilities, the most convergent and strategically sound approaches likely involve olefination or cross-coupling reactions as the key bond-forming steps. These strategies offer good control over the geometry of the double bond and allow for the late-stage introduction of the phenyl group.

Disconnection Key Reaction Type Resulting Synthons/Precursors
C2=C3 BondWittig/HWE Olefination2-Methylenepropanal, Cinnamyltriphenylphosphonium salt
C3-C4 BondHeck/Suzuki Coupling2-Methylidene-but-3-en-1-ol derivative, Phenylboronic acid or Styrene
C4-Phenyl BondFriedel-Crafts Alkylation4-Chloro-2-methylidenebut-3-en-1-ol, Benzene

Total Synthesis Approaches from Simple Precursors

Based on the retrosynthetic analysis, several total synthesis pathways can be envisioned, categorized as either stepwise or convergent.

A stepwise approach would involve the sequential construction of the carbon skeleton. One plausible route begins with a readily available three-carbon starting material, such as methacrolein.

Protection of the Aldehyde: The aldehyde group of methacrolein is first protected, for instance, as a dimethyl acetal, to prevent its reaction in subsequent steps.

Allylic Bromination: The protected methacrolein undergoes allylic bromination using a reagent like N-bromosuccinimide (NBS) to introduce a leaving group at the C3 position.

Grignard Reaction: The resulting allylic bromide can then be reacted with phenylmagnesium bromide in a Grignard reaction to form the C3-C4 bond.

Deprotection and Reduction: Finally, deprotection of the acetal to reveal the aldehyde, followed by a selective reduction of the aldehyde to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165), would yield the target molecule.

This stepwise approach, while linear, allows for the systematic construction of the molecule.

Step Reaction Reagents Intermediate Product
1Acetal ProtectionMethanol, Acid catalyst2-(Dimethoxymethyl)prop-2-en-1-al
2Allylic BrominationN-Bromosuccinimide (NBS)3-Bromo-2-(dimethoxymethyl)prop-1-ene
3Grignard ReactionPhenylmagnesium bromide1,1-Dimethoxy-2-methylidene-4-phenylbut-3-ene
4Deprotection/ReductionAqueous acid, Sodium borohydrideThis compound

A convergent approach to this compound could involve the coupling of two key fragments.

Fragment A Synthesis: Cinnamaldehyde can be reduced to cinnamyl alcohol, which is then converted to cinnamyl bromide using a reagent like phosphorus tribromide.

Fragment B Synthesis: 2-Bromomethyl-prop-2-en-1-ol can be prepared from the commercially available 2-methyl-2-propen-1-ol. The hydroxyl group would first be protected, for example, as a silyl ether, followed by allylic bromination.

These two fragments can then be coupled using a suitable organometallic coupling reaction. For instance, the Grignard reagent derived from fragment B could be reacted with fragment A in the presence of a copper catalyst. A final deprotection step would then yield the target compound.

Fragment Starting Material Key Synthesis Steps
A Cinnamaldehyde1. Reduction to cinnamyl alcohol. 2. Conversion to cinnamyl bromide.
B 2-Methyl-2-propen-1-ol1. Protection of the alcohol. 2. Allylic bromination. 3. Formation of Grignard reagent.

Targeted Functional Group Interconversions and Olefinations

Specific functional group manipulations are crucial for the successful synthesis of this compound.

The exocyclic methylene (B1212753) group is a key structural feature. The Wittig reaction is a powerful and widely used method for its construction. mdpi.com This would involve the reaction of a suitable carbonyl compound with a methylenetriphenylphosphorane ylide.

For instance, a precursor aldehyde, such as 4-phenylbut-3-en-1-al, could be subjected to a Wittig reaction with methylenetriphenylphosphorane (Ph3P=CH2) to install the terminal double bond. The aldehyde precursor itself could be synthesized via the oxidation of the corresponding alcohol.

Another effective olefination method is the Peterson olefination, which utilizes α-silyl carbanions. tcichemicals.com This reaction offers the advantage of stereocontrol in some cases.

Olefination Method Reagents Precursor
Wittig ReactionMethyltriphenylphosphonium bromide, Strong base (e.g., n-BuLi)4-Phenylbut-3-en-1-al
Peterson Olefination(Trimethylsilyl)methyllithium4-Phenylbut-3-en-1-al

The geometry of the C3-C4 double bond is another important stereochemical consideration. While the target compound as named does not specify a particular stereoisomer, synthetic methods can be chosen to favor either the (E) or (Z) isomer.

For instance, in a Wittig-based approach, the use of stabilized ylides generally favors the formation of the (E)-alkene, whereas non-stabilized ylides often lead to the (Z)-alkene. harvard.edu The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction using phosphonate esters, typically provides excellent (E)-selectivity.

The stereochemistry of the alcohol is not a factor in the final achiral product. However, in the synthesis of chiral analogs, asymmetric reduction of a corresponding ketone or asymmetric addition to an aldehyde would be critical steps.

Phenyl Group Installation Methodologies

The introduction of the phenyl group is a critical step in the synthesis of this compound, defining the core structure of the C4-phenyl moiety. Methodologies for this installation typically involve starting with a phenyl-containing building block or introducing the phenyl group via a cross-coupling reaction.

One of the most common and efficient strategies is to utilize a precursor that already contains the phenyl group, such as benzaldehyde. The carbon skeleton can then be constructed from this starting material. A classic example analogous to this approach is the Claisen-Schmidt condensation to form (E)-4-phenyl-3-buten-2-one (benzalacetone), where benzaldehyde is reacted with acetone. google.com A similar aldol condensation strategy could be envisioned for the synthesis of a precursor to this compound, where benzaldehyde reacts with a suitable ketone or aldehyde, followed by further modifications to introduce the methylidene and alcohol functionalities.

Alternatively, modern cross-coupling reactions provide powerful tools for installing the phenyl group onto a pre-existing carbon chain. Reactions such as the Suzuki, Heck, and Stille couplings are cornerstones of C-C bond formation. mdpi.com For instance, a vinyl halide precursor could be coupled with phenylboronic acid (Suzuki reaction) or a terminal alkene could be coupled with an aryl halide (Heck reaction) to form the styrenyl moiety. mdpi.commdpi.com

Table 1: Comparison of Phenyl Group Installation Strategies

Methodology Precursor Requirement Reagents Key Advantages
Aldol Condensation Benzaldehyde Ketone/Aldehyde, Base/Acid Atom economy, readily available starting materials
Suzuki Coupling Vinyl Halide/Triflate Phenylboronic acid, Pd catalyst, Base Mild conditions, high functional group tolerance
Heck Reaction Terminal Alkene Phenyl Halide, Pd catalyst, Base No need for organometallic reagents

| Stille Coupling | Vinyl Stannane | Phenyl Halide, Pd catalyst | Tolerates a wide variety of functional groups |

Stereochemical Control in Synthesis

Achieving specific stereochemistry is paramount in modern organic synthesis. For this compound, this involves controlling the regiochemistry of bond formation and the geometry of the C3-C4 double bond.

Regioselective Additions and Eliminations

Regioselectivity dictates the specific location of bond formation or cleavage. In the synthesis of this target molecule, regioselective processes are crucial for correctly placing the hydroxyl group and the methylidene double bond. For example, the synthesis of allylic alcohols can be achieved with high regioselectivity through the reductive cross-coupling of terminal alkynes with α-chloro boronic esters. dicp.ac.cnacs.org A similar strategy could be adapted where a phenyl-substituted alkyne is coupled to install the alcohol at the C1 position specifically.

Furthermore, directed hydroformylation of allylic alcohols, using ligands that reversibly bind to the alcohol, can achieve high regioselectivity in the formation of β-hydroxy aldehydes, demonstrating the power of directing groups in controlling the outcome of reactions on multifunctional molecules. nih.gov Zirconium-mediated SN2' substitution of allylic chlorides is another method that provides regio- and stereospecific conversion to protected allylic alcohols. nih.gov These principles of regiocontrol are essential when designing a multi-step synthesis to avoid the formation of unwanted isomers.

Geometric Isomer Control (E/Z) for the C3-C4 Double Bond

The geometry of the C3-C4 double bond, designated as either E (entgegen, opposite) or Z (zusammen, together), significantly impacts the molecule's properties. The IUPAC-approved E/Z system is used to unambiguously assign stereochemistry to alkenes. libretexts.org This is determined by assigning priorities to the substituents on each carbon of the double bond based on atomic number; if the high-priority groups are on the same side, it is the Z-isomer, and if they are on opposite sides, it is the E-isomer. libretexts.org

Several synthetic methods allow for the selective formation of either the E or Z isomer.

Wittig-type Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating alkenes with high E-selectivity. By using phosphonate ylides, this reaction typically yields the thermodynamically more stable E-isomer.

Photocatalytic Isomerization: A modern approach involves the use of photocatalysis to achieve contra-thermodynamic E to Z isomerization. For instance, cinnamyl ethers and alcohols can be efficiently isomerized from the readily available E-isomer to the less stable Z-isomer using an iridium photosensitizer under visible light. researchgate.netnih.gov This energy transfer mechanism provides excellent stereoselectivity. researchgate.net

Catalytic Synthetic Routes

Catalysis offers efficient, atom-economical, and often selective pathways for complex molecule synthesis. Both metal-based and non-metal catalysts have potential applications in synthesizing this compound.

Transition Metal-Catalyzed Coupling and Olefination Reactions

Transition metals, particularly palladium, ruthenium, and nickel, catalyze a vast array of reactions for C-C bond formation. mdpi.com

Cross-Coupling Reactions: As mentioned for phenyl group installation, palladium-catalyzed reactions like Suzuki, Heck, Stille, and Negishi are fundamental for constructing conjugated diene systems. mdpi.com These reactions can be used to couple vinyl and aryl fragments to build the 1-phenyl-1,3-diene core of the target molecule. nih.gov

Metathesis Reactions: Ruthenium-based catalysts, such as Grubbs catalysts, enable olefin metathesis, a powerful reaction for forming C=C bonds. mdpi.com Ring-closing enyne metathesis (RCEYM) is a specific application that can lead to the formation of cyclic 1,3-dienes, which could potentially be used as precursors. mdpi.com

Direct Coupling: Nickel-catalyzed direct coupling of alkynes and methanol has been reported as a method to access allylic alcohols with high chemo- and regioselectivity, representing a highly atom-economical approach. rsc.org

Table 2: Overview of Relevant Transition Metal-Catalyzed Reactions

Reaction Type Catalyst Example Bond Formed Key Feature
Heck Coupling Pd(OAc)₂ C(sp²)-C(sp²) Couples alkenes with aryl halides
Suzuki Coupling Pd(PPh₃)₄ C(sp²)-C(sp²) Couples vinyl boronic acids with aryl halides
Olefin Metathesis Grubbs Catalyst C=C Rearranges C=C bonds

| Alk-yne/Methanol Coupling | Nickel complex | C-C, C-O | Direct formation of allylic alcohols |

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal catalysis, often providing high stereoselectivity under mild conditions.

Organocatalysis: Small organic molecules can catalyze key chemical transformations. For the synthesis of allylic alcohols, organocatalytic approaches have been developed. For example, a one-pot protocol using an amino-catalyst can facilitate an enantioselective enone epoxidation followed by a Wharton-reaction sequence to yield optically active allylic alcohols. nih.gov Additionally, the asymmetric α-allylation of aldehydes with allylic alcohols can be achieved using a dual catalytic system of a chiral amine and a boronic acid. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity for chemical transformations. Carboxylic acid reductases (CARs) can be used to reduce α,β-unsaturated carboxylic acids to the corresponding aldehydes, which are then further reduced to allylic alcohols by alcohol dehydrogenases (ADHs). rsc.orgrsc.org A one-pot, two-enzyme system using a CAR and a glucose dehydrogenase (GDH) can convert substrates like cinnamic acid into cinnamyl alcohol with high conversion rates. rsc.org In a related example, a multi-enzyme cascade combining an ene-reductase (ER) and an ADH has been used for the stereoselective synthesis of the odorant Muguesia®, which shares structural similarities with the target molecule. polimi.it Furthermore, P450 monooxygenases are known to perform selective allylic hydroxylations on various terpene and polyene substrates, representing another potential biocatalytic route.

Sustainable and Green Chemistry Principles in Synthetic Design

The design of synthetic routes for this compound can be strategically guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. These principles advocate for the use of renewable feedstocks, maximization of atom economy, employment of safer solvents and reagents, and the design of energy-efficient processes.

A particularly promising approach for the synthesis of this compound, which aligns well with green chemistry tenets, is the Baylis-Hillman reaction . nih.govwikipedia.orgsynarchive.comslideshare.net This reaction is an atom-economical carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.orgsynarchive.com

For the synthesis of this compound, the Baylis-Hillman reaction would involve the coupling of cinnamaldehyde with a suitable activated alkene. The key advantages of this approach from a green chemistry perspective include:

Atom Economy: The Baylis-Hillman reaction is an addition reaction where all the atoms of the reactants are incorporated into the final product, thus maximizing atom economy. slideshare.net

Mild Reaction Conditions: The reaction can often be carried out at room temperature and does not typically require high pressures or extreme temperatures, leading to reduced energy consumption. wikipedia.org

Catalytic Nature: The use of a catalytic amount of a nucleophile, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), avoids the need for stoichiometric reagents that would generate significant waste. synarchive.comslideshare.net

A comparison of the Baylis-Hillman approach with more traditional, less sustainable methods highlights its green advantages.

Synthetic MethodStarting MaterialsKey Reagents/CatalystsByproductsGreen Chemistry Considerations
Baylis-Hillman Reaction Cinnamaldehyde, Acrylate derivativeDABCO (catalytic)MinimalHigh atom economy, mild conditions, catalytic.
Wittig Reaction Benzaldehyde, Allyl triphenylphosphonium ylideStrong base (e.g., n-BuLi)Triphenylphosphine oxide (stoichiometric)Poor atom economy due to the formation of a stoichiometric byproduct. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Grignard Reaction Cinnamaldehyde, Vinylmagnesium bromideMagnesium (stoichiometric)Magnesium saltsUse of stoichiometric metals and often requires ethereal solvents. youtube.comaroonchande.com

This table provides a comparative overview of potential synthetic routes to this compound, emphasizing the green chemistry aspects of each.

The Wittig reaction, a classic method for alkene synthesis, suffers from poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org Similarly, the Grignard reaction, while a powerful tool for C-C bond formation, utilizes stoichiometric amounts of magnesium and can lead to the formation of significant amounts of inorganic waste during workup. youtube.comaroonchande.com

In contrast, the Baylis-Hillman reaction provides a more sustainable pathway. nih.govwikipedia.orgsynarchive.com Research in this area continues to explore even greener variations, such as the use of ionic liquids or deep eutectic solvents as reaction media to further reduce the environmental footprint. The choice of an appropriate acrylate derivative and subsequent transformations would be crucial in steering the reaction towards the desired 2-methylidene structure.

By prioritizing methodologies like the Baylis-Hillman reaction, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible, reflecting the core objectives of green chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 Methylidene 4 Phenylbut 3 En 1 Ol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group in 2-Methylidene-4-phenylbut-3-en-1-ol is a key site for various chemical transformations, including esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification Reactions

The primary hydroxyl group is readily susceptible to esterification and etherification. Standard procedures for the esterification of primary alcohols, such as reaction with carboxylic acids, acid chlorides, or anhydrides, are expected to proceed efficiently. Similarly, etherification can be achieved through methods like the Williamson ether synthesis, which would involve deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The allylic nature of the alcohol may necessitate careful selection of reaction conditions to avoid competing reactions. For instance, processes for the esterification of unsaturated alcohols can be conducted by heating the alcohol with a carboxylic acid, sometimes without a catalyst, to yield the corresponding unsaturated esters. google.com

ReactantReagentProduct TypeNotes
Primary Allylic AlcoholCarboxylic AcidAllylic EsterOften requires acid catalysis and removal of water.
Primary Allylic AlcoholAcid Chloride/AnhydrideAllylic EsterGenerally proceeds under milder conditions than with carboxylic acids.
Primary Allylic AlcoholAlkyl Halide (after deprotonation)Allylic EtherClassic Williamson ether synthesis conditions.

Controlled Oxidation Reactions and Derived Products

Controlled oxidation of the primary alcohol in this compound would be expected to yield the corresponding aldehyde, 2-methylidene-4-phenylbut-3-enal. Further oxidation could lead to the carboxylic acid, 2-methylidene-4-phenylbut-3-enoic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for the selective oxidation of primary alcohols to aldehydes while minimizing over-oxidation. It is important to note that the conjugated diene system might be sensitive to certain oxidizing agents, potentially leading to side reactions like epoxidation or cleavage of the double bonds. Allylic oxidation can also be a competing pathway. For instance, the oxidation of Diels-Alder adducts of levoglucosenone (B1675106) with 1,3-dienes using CrO₃·2Py has been shown to result in allylic oxidation to form enones. researchgate.net

Starting MaterialOxidizing AgentMajor Product
This compoundPCC, Dess-Martin Periodinane2-Methylidene-4-phenylbut-3-enal
This compoundStronger oxidants (e.g., KMnO₄, Jones reagent)2-Methylidene-4-phenylbut-3-enoic acid

Nucleophilic Substitution and Elimination Pathways

The primary alcohol can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. masterorganicchemistry.com However, due to the allylic nature of the substrate, these reactions are prone to proceed via an S_N2' mechanism, where the nucleophile attacks the terminal carbon of the diene system, leading to a rearranged product. The regioselectivity of such reactions would be influenced by the steric and electronic properties of the nucleophile and the substrate. Elimination reactions are also a possibility, especially with strong, bulky bases, which could lead to the formation of more extended conjugated systems.

Reactivity of the Alkenyl Moieties (Methylidene and Internal Olefin)

The conjugated diene system, comprising the methylidene and internal phenyl-substituted olefin, is the site for cycloaddition and polymerization reactions.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The conjugated diene structure of this compound makes it a suitable candidate for Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.org In a typical Diels-Alder reaction, the diene reacts with a dienophile (an alkene or alkyne) in a concerted [4+2] cycloaddition. wikipedia.orgmasterorganicchemistry.com The presence of both electron-donating (the alkyl and alcohol groups) and electron-withdrawing (the phenyl group, depending on its electronic influence through conjugation) substituents on the diene can affect its reactivity and the regioselectivity of the cycloaddition. The diene must be able to adopt an s-cis conformation for the reaction to occur. masterorganicchemistry.com While specific Diels-Alder reactions of this compound are not documented, related dienyl allylic alcohols have been utilized in intramolecular Diels-Alder reactions. nih.gov

[2+2] Cycloadditions are also a theoretical possibility, particularly under photochemical conditions, but these are generally less common for simple dienes compared to the Diels-Alder reaction.

DieneDienophileProduct Type
Conjugated DieneAlkeneSubstituted Cyclohexene
Conjugated DieneAlkyneSubstituted Cyclohexa-1,4-diene

Polymerization and Oligomerization Studies

The presence of a conjugated diene system suggests that this compound could undergo polymerization. Functionalized 1,3-dienes are known to undergo polymerization through various mechanisms, including free-radical and coordination polymerization. acs.orgacs.orgresearchgate.net The polymerization of such monomers can lead to polymers with interesting properties due to the presence of the pendant functional groups (in this case, the hydroxymethyl and phenyl groups). The polymerization of dienes can proceed via 1,2- or 1,4-addition, leading to different polymer microstructures. chemistry-online.com For instance, free-radical polymerization of 2-triethoxymethyl-1,3-butadiene has been shown to yield a polymer with predominantly a 1,4-E, cis-1,4 structure. acs.org Neodymium-based Ziegler-Natta catalysts have been successfully used for the 1,4-cis selective copolymerization of isoprene (B109036) and 1,3-butadiene (B125203) with functionalized 1,3-dienes. acs.org While no specific polymerization studies on this compound have been found, its structural similarity to other polymerizable dienes indicates its potential as a monomer.

Electrophilic and Radical Addition Reactions Across Double Bonds

The conjugated diene system in this compound presents multiple sites for electrophilic and radical additions. The outcome of these reactions is expected to be influenced by both steric and electronic factors, including the directing effect of the hydroxyl group and the phenyl substituent.

Electrophilic Addition:

In the presence of electrophiles (E+), such as hydrohalic acids (HX) or halogens (X₂), addition can occur at either the C1-C2 or C3-C4 double bond. The reaction is anticipated to proceed via a carbocationic intermediate. The stability of this intermediate will dictate the regioselectivity of the addition.

Addition to the C3-C4 double bond: Protonation at C4 would generate a secondary allylic carbocation at C3, which is stabilized by resonance with the phenyl group.

Addition to the C1-C2 double bond: Protonation at C1 would lead to a tertiary carbocation at C2, which is also allylic.

The relative stability of these carbocationic intermediates would determine the major product. It is plausible that under thermodynamic control, the more stable conjugated product would be favored.

Radical Addition:

Radical addition, often initiated by radical initiators like AIBN in the presence of reagents such as HBr under anti-Markovnikov conditions, would proceed via a radical intermediate. The stability of the radical intermediate will similarly govern the regiochemical outcome. The presence of the allylic alcohol and the benzylic position could also influence the reaction pathway, potentially leading to a mixture of products.

A hypothetical reaction scheme for the addition of HBr under both electrophilic and radical conditions is presented below:

Table 1: Predicted Products of HBr Addition to this compound

Reaction ConditionReagentPredicted Major Product(s)
Electrophilic (Markovnikov)HBr2-(Bromomethyl)-4-phenylbut-3-en-1-ol and/or 4-Bromo-2-methylidene-4-phenylbutan-1-ol
Radical (Anti-Markovnikov)HBr, Peroxides3-Bromo-2-methyl-4-phenylbut-3-en-1-ol

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org For a terminal olefin like this compound, several types of metathesis reactions could be envisioned, including cross-metathesis and ring-closing metathesis (if an appropriate diene partner is present).

Cross-Metathesis:

In a cross-metathesis reaction with a partner olefin, such as ethylene (B1197577) (ethenolysis), the terminal methylene (B1212753) group could be cleaved to yield 4-phenylbut-3-en-1-ol and ethene. The choice of catalyst, typically a Grubbs or Schrock catalyst, would be crucial to minimize side reactions and promote the desired transformation. wikipedia.org

Ring-Closing Metathesis (RCM):

While the molecule itself cannot undergo intramolecular RCM, if it were derivatized with another olefinic chain, RCM could be a viable strategy for the synthesis of cyclic structures.

The general applicability of olefin metathesis to this substrate would depend on the compatibility of the catalyst with the free hydroxyl group. In some cases, protection of the alcohol may be necessary to prevent catalyst deactivation.

Transformations of the Phenyl Substituent

The phenyl group in this compound is susceptible to a range of transformations common to aromatic rings.

Electrophilic Aromatic Substitution (EAS) Reactivity

The alkenyl side chain attached to the phenyl ring is an activating group, directing incoming electrophiles to the ortho and para positions. The steric hindrance from the side chain might favor substitution at the para position.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Major Product (Para-substituted)
NitrationHNO₃, H₂SO₄2-Methylidene-4-(4-nitrophenyl)but-3-en-1-ol
HalogenationBr₂, FeBr₃4-(4-Bromophenyl)-2-methylidenebut-3-en-1-ol
Friedel-Crafts AcylationRCOCl, AlCl₃4-(4-Acylphenyl)-2-methylidenebut-3-en-1-ol
Friedel-Crafts AlkylationRCl, AlCl₃4-(4-Alkylphenyl)-2-methylidenebut-3-en-1-ol

It is important to note that the reaction conditions for EAS must be chosen carefully to avoid side reactions involving the double bonds and the hydroxyl group of the side chain.

Cross-Coupling Reactions at the Phenyl Moiety

To enable cross-coupling reactions, the phenyl ring would first need to be functionalized, for example, by halogenation as described above. The resulting aryl halide could then participate in various palladium-catalyzed cross-coupling reactions.

Table 3: Potential Cross-Coupling Reactions of a Halogenated Derivative

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄, BaseBiaryl derivative
Heck CouplingAlkenePd(OAc)₂, PPh₃, BaseStilbene-like derivative
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, BaseAryl-alkyne derivative
Buchwald-Hartwig AminationAminePd catalyst, Ligand, BaseAryl-amine derivative

These reactions would allow for the introduction of a wide variety of substituents onto the phenyl ring, significantly expanding the molecular diversity accessible from this compound.

Rearrangement Reactions and Isomerization Pathways

The structure of this compound is prone to several potential rearrangement and isomerization reactions.

Allylic Rearrangement: Under acidic conditions, the protonation of the hydroxyl group followed by the loss of water would generate a delocalized allylic carbocation. Trapping of this carbocation by a nucleophile could occur at either C1 or C3, leading to a mixture of isomeric products.

Isomerization to a More Stable Diene: The exocyclic double bond might be induced to isomerize into an endocyclic position to form a more substituted and potentially more stable conjugated system, such as 2-methyl-4-phenylbuta-1,3-dien-1-ol, under thermal or catalytic conditions.

Sigmatropic Rearrangements: While less common for the parent alcohol, derivatives of this compound could potentially undergo sigmatropic rearrangements like the Claisen rearrangement if the hydroxyl group is converted into an allyl ether.

Detailed Reaction Pathway Elucidation and Kinetic Studies

A thorough understanding of the reactivity of this compound would necessitate detailed mechanistic and kinetic studies. Due to a lack of specific research on this molecule, we can only propose the types of studies that would be valuable.

Kinetic vs. Thermodynamic Control: For reactions with multiple potential products, such as electrophilic additions, kinetic studies at different temperatures could distinguish between the kinetically and thermodynamically favored products.

Isotopic Labeling Studies: The use of deuterium-labeled reagents could help to elucidate the precise mechanism of addition and rearrangement reactions by tracking the position of the label in the products.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the transition states and intermediates of proposed reaction pathways. This would provide theoretical insight into the activation energies and help to predict the most likely products. For instance, the relative energies of the possible carbocation intermediates in electrophilic addition could be calculated to predict the regioselectivity.

In-situ Spectroscopic Monitoring: Techniques such as NMR and IR spectroscopy could be used to monitor the progress of reactions in real-time, potentially allowing for the detection of transient intermediates.

Although direct experimental data for this compound is scarce in the public domain, the principles outlined above provide a solid framework for predicting its chemical behavior and for designing future experimental investigations.

In-depth Analysis of this compound as a Synthetic Intermediate Reveals Limited Direct Applications in Complex Molecule Synthesis

Despite extensive investigation into the chemical reactivity and synthetic utility of phenylbutenol derivatives, a comprehensive review of scientific literature reveals a notable scarcity of documented applications for this compound as a key intermediate in the synthesis of complex organic architectures. While related isomers and analogues feature in a variety of synthetic pathways, the specific structural attributes of this compound appear to render it a less commonly employed building block in the construction of intricate molecular frameworks.

Initial searches for the synthetic applications of this compound did not yield specific instances of its use as a foundational component in the total synthesis of natural products or other complex organic molecules. The available literature and chemical databases primarily focus on the synthesis and properties of closely related isomers, such as 2-Methyl-4-phenylbut-3-en-1-ol and 4-Phenyl-3-buten-2-ol.

For instance, the isomer 4-Phenyl-3-buten-2-ol has been utilized as a precursor in the synthesis of heterocyclic compounds. One notable example is its use in the preparation of 5-Benzyl-4-methyl-2-aminothiazolium hydrochloride. This synthesis involves the reduction of (E)-4-phenyl-3-buten-2-one to yield 4-phenyl-3-buten-2-ol, which then undergoes further transformations. However, this does not directly involve the reactivity of the methylidene group as would be expected for this compound.

The defining feature of this compound is the presence of a 1,3-diene system, which would theoretically make it a suitable substrate for cycloaddition reactions, such as the Diels-Alder reaction. Such reactions are powerful tools for the construction of cyclic and polycyclic systems, which are common motifs in complex natural products. However, specific documented examples of this compound participating in such reactions to form complex architectures are not readily found in the reviewed literature.

The research landscape is populated with studies on various phenylbutenol and phenylbutenone derivatives, highlighting their versatile reactivity. These compounds can undergo a range of transformations including oxidations, reductions, and additions. Nevertheless, the specific substitution pattern of this compound, with its exocyclic double bond, may influence its stability and reactivity in ways that have not been extensively explored or reported in the context of complex molecule synthesis.

Due to the lack of specific research findings detailing the role of this compound as a key intermediate in the synthesis of complex organic architectures, it is not possible to provide a detailed article with research findings and data tables as per the requested outline. The available scientific data does not currently support an in-depth discussion on this specific topic.

Theoretical and Computational Chemistry Studies of 2 Methylidene 4 Phenylbut 3 En 1 Ol

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-methylidene-4-phenylbut-3-en-1-ol, these calculations would reveal the most stable three-dimensional arrangements of its atoms and the distribution of electrons within the structure.

Geometry Optimization and Conformational Energy Landscapes

A thorough conformational analysis is the first step in characterizing the molecular structure. Due to the presence of several rotatable single bonds, this compound can exist in various conformations. Geometry optimization calculations, typically employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would be performed to locate the stationary points on the potential energy surface.

The key dihedral angles to consider would be around the C2-C1 bond (determining the orientation of the hydroxyl group), the C3-C4 bond, and the C4-phenyl bond. The relative energies of the different conformers would be calculated to identify the global minimum and other low-energy isomers. Intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bonds or the phenyl ring could play a significant role in stabilizing certain conformations.

Table 1: Predicted Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (H-O-C1-C2) (°)Dihedral Angle (C1-C2-C3-C4) (°)Relative Energy (kcal/mol)
A (Global Minimum)60180 (trans)0.00
B180180 (trans)1.5
C600 (cis)3.2
D1800 (cis)4.8

Note: These are hypothetical values representative of what a DFT calculation might yield. The stability of conformer A could be attributed to a favorable intramolecular hydrogen bond.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Once the minimum energy conformer is identified, its electronic structure can be analyzed in detail. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity.

The HOMO is expected to be localized primarily on the conjugated π-system, including the phenyl ring and the butadiene moiety, indicating that the molecule would act as an electron donor in chemical reactions. The LUMO would likely be distributed over the same conjugated system, signifying its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its electronic excitation properties.

Analysis of the molecular electrostatic potential (MEP) and atomic charges (e.g., using Natural Bond Orbital analysis) would reveal the charge distribution. The oxygen atom of the hydroxyl group is expected to have a significant negative charge, making it a potential site for electrophilic attack. The carbon atoms of the conjugated system would exhibit alternating partial charges.

Table 2: Predicted Electronic Properties of this compound (Global Minimum Conformer)

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Note: These are hypothetical values for illustrative purposes.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is an invaluable tool for elucidating the pathways and energetics of chemical reactions. For this compound, studies could focus on reactions such as dehydration, oxidation, or electrophilic additions.

Transition State Characterization and Intrinsic Reaction Coordinates

To study a reaction mechanism, the structures of the transition states (TS) connecting reactants and products must be located on the potential energy surface. These are first-order saddle points, and their geometries provide insight into the bond-making and bond-breaking processes. For example, in an acid-catalyzed dehydration reaction, the transition state would likely involve the protonation of the hydroxyl group and the simultaneous or subsequent departure of a water molecule.

Once a transition state is located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the minimum energy path from the transition state down to the corresponding reactant and product, confirming that the identified TS indeed connects the desired species.

Activation Barriers and Thermodynamic Profiles of Transformations

By calculating the energies of the reactants, transition states, and products, a complete thermodynamic profile of the reaction can be constructed. The activation barrier, which is the energy difference between the reactant and the transition state, determines the reaction rate. A lower activation barrier corresponds to a faster reaction.

Table 3: Hypothetical Energetics for a Proposed Dehydration Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactant (this compound + H+)0.0
Transition State 1 (Formation of a conjugated triene)+15.2
Product 1 (Conjugated triene) + H2O-5.8
Transition State 2 (Formation of a cross-conjugated triene)+20.5
Product 2 (Cross-conjugated triene) + H2O-2.1

Note: These hypothetical values suggest that the formation of the fully conjugated triene (Product 1) would be both kinetically and thermodynamically favored.

Predictive Spectroscopic Property Computations

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing the molecule, especially in the absence of experimental spectra.

Calculations of vibrational frequencies can generate a theoretical infrared (IR) spectrum. The predicted frequencies, after appropriate scaling to account for systematic errors in the computational method, can be compared with experimental data if it becomes available. Key predicted peaks would include the O-H stretch of the alcohol, C=C stretching of the conjugated system, and various C-H bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, provide theoretical spectra that can aid in the structural elucidation of the molecule and its conformers. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus.

Table 4: Predicted Key Spectroscopic Data for this compound

SpectrumPredicted FeaturePredicted Value
IRO-H stretch~3600 cm⁻¹ (sharp, for non-H-bonded conformer)
IRC=C stretch (conjugated)~1620-1650 cm⁻¹
¹H NMRH on C1~4.2 ppm
¹H NMRPhenyl protons~7.2-7.5 ppm
¹³C NMRC2 (quaternary)~140 ppm
¹³C NMRC1 (bearing OH)~65 ppm

Note: These are representative values and would vary slightly depending on the computational method and the specific conformation.

Vibrational Frequency Calculations for Bond Dynamics Analysis

Vibrational frequency analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), is a cornerstone of computational chemistry. It predicts the frequencies at which a molecule's bonds will vibrate, which correspond to the peaks observed in an infrared (IR) spectrum. For a molecule like this compound, this analysis would reveal the characteristic vibrational modes of its functional groups, including the hydroxyl (-OH), the phenyl ring (C₆H₅), and the alkene (C=C) and methylidene (=CH₂) moieties. This information is invaluable for confirming the molecule's structure and understanding the dynamics of its chemical bonds. However, no specific studies detailing these calculations for this compound have been published.

Chemical Shift Predictions for Advanced Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for structure elucidation. Computational methods can predict the chemical shifts of hydrogen (¹H) and carbon (¹³C) atoms, which are the primary outputs of NMR experiments. These predictions are highly sensitive to the electronic environment of each nucleus and can provide detailed insights into the molecule's three-dimensional structure and electron distribution. For this compound, calculating the expected chemical shifts would aid in the interpretation of experimental NMR spectra and confirm the connectivity and stereochemistry of the molecule. At present, there is a lack of published research presenting such predictive data for this specific compound.

Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to connect a molecule's chemical structure with its reactivity and physical properties. By systematically modifying the structure of a compound and observing the resulting changes, researchers can develop models that predict the behavior of related molecules. For this compound, SAR and SPR studies could explore how modifications to the phenyl ring or the allylic alcohol portion of the molecule affect its reactivity in various chemical transformations or its physical properties like solubility and boiling point. Such studies are fundamental for designing new molecules with desired characteristics, yet no specific SAR or SPR investigations for this compound are currently available.

Applications in Materials Science and Industrial Chemistry

Polymer Chemistry and Monomer Applications

There is no available research on the use of 2-Methylidene-4-phenylbut-3-en-1-ol as a monomer in polymer chemistry. Consequently, information regarding the synthesis of novel polymeric materials, copolymerization studies, or post-polymerization modifications involving this specific compound could not be found. While post-polymerization modification is a general strategy for functionalizing polymers, no studies have been published that specifically utilize this compound for this purpose. nih.gov

Precursor for Advanced Organic Materials

No literature was identified that discusses the application of this compound as a precursor for advanced organic materials, such as those with optoelectronic or supramolecular properties.

Role in Catalysis as a Ligand Precursor or Substrate

The role of this compound in catalysis, either as a ligand precursor or as a substrate, is not documented in the searched scientific literature.

Fine Chemical Synthesis and Industrial Intermediate Pathways

While structurally related compounds serve as intermediates in the synthesis of pharmaceuticals and fragrances, there is no specific information detailing the pathways and applications of this compound as an industrial intermediate in fine chemical synthesis. lookchem.comgoogle.com

Due to the scarcity of research focused specifically on this compound, it is not possible to provide detailed research findings or data tables as requested. The available information primarily pertains to different, though related, chemical structures.

Surface Chemistry and Adsorption Phenomena

Comprehensive searches for research on the surface chemistry and adsorption phenomena of this compound in the context of materials science and industrial chemistry have yielded no specific findings. Currently, there is a lack of published literature, including detailed research data or interactive data tables, that directly investigates the interaction of this particular compound with material surfaces.

The scientific community has not yet focused on the adsorption characteristics or surface-active properties of this compound in applications such as coatings, polymer functionalization, or as a surface modification agent for inorganic materials. Consequently, data on its behavior at interfaces, potential for self-assembly, or its effectiveness in altering the surface properties of materials is not available.

Further research would be necessary to determine if this compound exhibits any significant surface chemistry that could be harnessed for applications in materials science or industrial processes. Such studies would involve experimental and computational analyses to understand its adsorption isotherms, surface energy modifications, and binding mechanisms on various substrates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.